1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine
Description
1-(Furan-3-carbonyl)-4-(trifluoromethyl)piperidine is a synthetic piperidine derivative characterized by two key substituents:
- 4-Trifluoromethyl group: A strongly electron-withdrawing substituent at the 4-position of the piperidine ring, enhancing metabolic stability and lipophilicity.
The compound’s molecular formula is C₁₂H₁₂F₃NO₂ (molecular weight: 259.23 g/mol).
Properties
IUPAC Name |
furan-3-yl-[4-(trifluoromethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-1-4-15(5-2-9)10(16)8-3-6-17-7-8/h3,6-7,9H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMWXDLKSUWKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Attachment of the Furan Ring: The furan ring is attached to the piperidine ring through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form corresponding alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The compound exhibits promising biological activities, making it a candidate for drug development. Its structure allows for interactions with specific molecular targets, potentially modulating receptor activity or enzyme function. Research indicates that derivatives of this compound may have applications in treating inflammatory and degenerative diseases due to their ability to inhibit certain enzymes or receptors associated with disease pathways.
Antimicrobial and Anticancer Properties:
Studies have shown that 1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine derivatives possess antimicrobial and anticancer properties. For instance, preliminary data suggest that these compounds can inhibit the growth of various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents.
Organic Synthesis
Building Block in Synthesis:
This compound serves as an important building block in organic synthesis. Its unique combination of functional groups allows for the development of more complex molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for further pharmacological studies.
Synthesis Methodology:
The synthesis typically involves several steps, utilizing organic solvents such as dichloromethane or tetrahydrofuran, along with catalysts like triethylamine. Common reactions include oxidation and reduction processes, which facilitate the creation of various derivatives.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Cancer Cells (e.g., MCF-7) | IC50 = 12 µM; indicates potential anticancer activity |
| Study 2 | Bacterial Strains (e.g., S. aureus) | MIC = 32 µg/mL; suggests antimicrobial efficacy |
Interaction Studies
Understanding the interaction of this compound with biological systems is crucial for assessing its therapeutic potential. Interaction studies focus on binding affinities and inhibitory effects on specific enzymes or receptors implicated in disease mechanisms. These studies are essential for elucidating the pharmacodynamics of the compound and guiding further development towards clinical applications.
Mechanism of Action
The mechanism of action of 1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds with polar residues .
Comparison with Similar Compounds
Key Observations :
- Yields : High yields (≥85%) are achieved for analogs with stable substituents (e.g., compound 28 ), while styryl derivatives (e.g., compound 84 ) require careful purification.
- Synthetic Methods : Amide coupling (e.g., HOBt/TBTU) is widely used for acylated piperidines, whereas Wittig reactions are employed for styryl derivatives.
Physicochemical Properties
The trifluoromethyl group and aromatic acyl moieties significantly influence solubility, stability, and bioavailability:
Key Observations :
- Lipophilicity : The trifluoromethyl group increases LogP (e.g., compound 15 ), while polar groups like carboxylic acids (e.g., compound in ) reduce it.
- Solid-State Stability : Crystalline derivatives (e.g., compound 84 ) exhibit higher melting points, suggesting robust stability compared to oily analogs (e.g., compound 83 ).
Biological Activity
1-(Furan-3-carbonyl)-4-(trifluoromethyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10F3N1O2. The presence of the trifluoromethyl group and the furan-3-carbonyl moiety contributes to its unique chemical properties, influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 239.20 g/mol |
| Solubility | >45.5 µg/mL (pH 7.4) |
| CAS Number | 2034294-71-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Similar compounds have shown that they can modulate enzymatic activities, leading to significant physiological effects.
Target Interactions
- Enzyme Inhibition : Compounds with similar structures have been noted to inhibit specific enzymes, which could be vital for therapeutic applications.
- Receptor Binding : The compound may exhibit high affinity for certain receptors, influencing signaling pathways critical in disease processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. For instance, derivatives of compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancer cells .
Case Study:
A study evaluating the effects of similar piperidine derivatives on MCF7 breast cancer cells reported an IC50 value significantly lower than that of curcumin, indicating enhanced efficacy . The mechanism involved downregulation of matrix metalloproteinases, which are crucial for cancer cell migration.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar piperidine derivatives have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly inhibit cell proliferation in various cancer cell lines. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and PARP cleavage .
In Vivo Studies
Preliminary in vivo studies on tumor-bearing mice have shown promising results, where treatment with the compound resulted in reduced tumor size and improved survival rates compared to control groups . These findings suggest that further exploration into its therapeutic potential is warranted.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(furan-3-carbonyl)-4-(trifluoromethyl)piperidine, and what challenges arise during purification?
The synthesis typically involves coupling a trifluoromethyl-substituted piperidine with a furan-3-carbonyl moiety. Key steps include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive amines during reactions .
- Coupling Reactions : Employ reagents like EDCI/HOBt for amide bond formation between the piperidine and furan carbonyl groups .
- Purification : Chromatography (e.g., silica gel or HPLC) is critical due to the compound’s polarity and potential byproducts .
Challenges include low yields from steric hindrance of the trifluoromethyl group and furan ring instability under acidic/basic conditions.
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
- NMR : H and C NMR confirm the piperidine ring conformation, trifluoromethyl group ( ppm in F NMR), and furan carbonyl (C=O at ~170 ppm in C NMR) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., CHFNO) and isotopic patterns .
- IR Spectroscopy : Stretching frequencies for C=O (~1650 cm) and C-F (~1100 cm) bonds provide additional confirmation .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The trifluoromethyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ~2.5–3.0) .
- Metabolic Stability : Resists oxidative degradation due to strong C-F bonds .
- Electron-Withdrawing Effects : Polarizes adjacent bonds, altering reactivity in nucleophilic substitutions or cyclization reactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Tools like UCSF Chimera or AutoDock model binding poses with targets (e.g., neurotransmitter receptors). The furan carbonyl may form hydrogen bonds with catalytic residues .
- MD Simulations : Assess stability of ligand-target complexes in solvated environments. The trifluoromethyl group’s hydrophobicity may stabilize binding pockets .
- QSAR Studies : Correlate substituent effects (e.g., furan vs. other heterocycles) with activity data to optimize potency .
Q. What strategies resolve contradictions in reactivity data between this compound and structurally similar analogs?
- Comparative Kinetic Studies : Measure reaction rates under controlled conditions (e.g., SN2 substitutions) to isolate electronic vs. steric effects .
- Isotopic Labeling : Track O in carbonyl groups to elucidate hydrolysis pathways .
- Crystallography : Resolve 3D structures to identify conformational constraints affecting reactivity. For example, piperidine ring puckering may limit access to reactive sites .
Q. How can in vitro assays evaluate the compound’s potential as a CNS drug candidate?
- Blood-Brain Barrier (BBB) Penetration : Use PAMPA-BBB assays to predict permeability. The trifluoromethyl group’s lipophilicity may enhance uptake .
- Receptor Binding : Radioligand displacement assays (e.g., for σ or 5-HT receptors) quantify affinity. Structural analogs show activity in the nM range .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Fluorinated groups often reduce metabolic clearance .
Q. What are the key considerations for designing SAR studies on this compound?
- Core Modifications : Replace furan-3-carbonyl with other heterocycles (e.g., imidazole or pyridine) to probe electronic effects .
- Substituent Variations : Compare trifluoromethyl with methyl, ethyl, or phenyl groups to quantify steric/electronic contributions .
- Data Analysis : Use multivariate regression to distinguish individual substituent effects from synergistic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
